(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid
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Overview
Description
(2R,3S,6S)-4-oxo-5-azaspiro[24]heptane-2,6-dicarboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the carboxylic acid groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid: shares similarities with other spirocyclic compounds, such as spiro[2.4]heptane derivatives and azaspiro compounds.
Spiro[2.4]heptane derivatives: These compounds have a similar spirocyclic core but may differ in functional groups and overall structure.
Azaspiro compounds: These compounds contain nitrogen atoms within the spirocyclic structure, similar to this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
Molecular Formula |
C8H9NO5 |
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Molecular Weight |
199.16 g/mol |
IUPAC Name |
(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-5(11)3-1-8(3)2-4(6(12)13)9-7(8)14/h3-4H,1-2H2,(H,9,14)(H,10,11)(H,12,13)/t3-,4-,8-/m0/s1 |
InChI Key |
YHTGTLBMYQVROO-ZYYOCXGQSA-N |
Isomeric SMILES |
C1[C@H]([C@@]12C[C@H](NC2=O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C12CC(NC2=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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